molecular formula C12H19O5P B14286221 Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate CAS No. 134518-94-8

Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate

Cat. No.: B14286221
CAS No.: 134518-94-8
M. Wt: 274.25 g/mol
InChI Key: WDZPKKZGANSBOT-UHFFFAOYSA-N
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Description

Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a 3-hydroxyphenyl moiety through a methoxy linkage. Its unique structure imparts specific chemical properties that make it valuable in different scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable phenolic compound under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenolic compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate is unique due to its specific structure, which combines a phosphonate group with a 3-hydroxyphenyl moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for. Its ability to act as an antioxidant and provide thermal stability in polymers is one such unique feature .

Properties

CAS No.

134518-94-8

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

3-(diethoxyphosphorylmethoxymethyl)phenol

InChI

InChI=1S/C12H19O5P/c1-3-16-18(14,17-4-2)10-15-9-11-6-5-7-12(13)8-11/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

WDZPKKZGANSBOT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCC1=CC(=CC=C1)O)OCC

Origin of Product

United States

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